E6130
Overview
Description
E6130 is a novel compound that acts as a highly selective modulator of the CX3C chemokine receptor 1 (CX3CR1). This receptor is involved in the pathogenesis of several diseases, including inflammatory bowel diseases such as Crohn’s disease and ulcerative colitis, rheumatoid arthritis, hepatitis, myositis, multiple sclerosis, renal ischemia, and atherosclerosis . This compound has shown promise as a therapeutic agent for the treatment of these conditions due to its ability to modulate the fractalkine/CX3CR1 axis .
Preparation Methods
The synthetic route for E6130 involves several steps, including the preparation of the main solution using dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80. The final solution is clarified and mixed with deionized water (ddH2O) to achieve the desired concentration . Industrial production methods for this compound are not widely documented, but the compound is available for research purposes from various suppliers .
Chemical Reactions Analysis
E6130 undergoes several types of chemical reactions, primarily involving its interaction with the CX3CR1 receptor. The compound inhibits the fractalkine-induced chemotaxis of human peripheral blood natural killer cells, most likely via this compound-induced down-regulation of CX3CR1 on the cell surface . Common reagents and conditions used in these reactions include the use of DMSO as a solvent and various binding assays to measure the compound’s activity . The major products formed from these reactions are the down-regulated CX3CR1 receptors and the inhibited chemotaxis of natural killer cells .
Scientific Research Applications
E6130 has a wide range of scientific research applications, particularly in the fields of immunology and inflammation. The compound has been shown to significantly improve stool consistency, ameliorate body weight loss, and reduce the colon weight-to-length ratio in murine models of colitis . Additionally, this compound has been found to inhibit the migration of CX3CR1+ immune cells and decrease the number of these cells in the gut mucosal membrane . These findings suggest that this compound is a potentially useful therapeutic agent for the treatment of inflammatory bowel diseases and other conditions involving chronic inflammation .
Mechanism of Action
E6130 exerts its effects by modulating the CX3CR1 receptor. The compound inhibits the fractalkine-induced chemotaxis of human peripheral blood natural killer cells with an IC50 value of 4.9 nM . It also induces the down-regulation of CX3CR1 on the cell surface of CD56+ natural killer cells with an EC50 value of 5.2 nM . This compound has agonistic activity with respect to guanosine 5’-3-O-(thio)triphosphate binding in CX3CR1-expressing Chinese hamster ovary K1 membrane and shows no antagonistic activity . The molecular targets and pathways involved in the compound’s mechanism of action include the CX3CR1 receptor and the fractalkine/CX3CR1 axis .
Comparison with Similar Compounds
E6130 is unique in its high selectivity and oral availability as a CX3CR1 modulator. Similar compounds include other CX3CR1 modulators and chemokine receptor inhibitors, such as SR2211, a selective RORγ inverse agonist, and ML604440, a specific proteasome β1i (LMP2) subunit inhibitor . this compound stands out due to its potent inhibition of fractalkine-induced chemotaxis and its ability to down-regulate CX3CR1 on the cell surface .
Properties
IUPAC Name |
2-[(3S,4R)-1-[[2-chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]carbamoyl]-4-methylpyrrolidin-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37ClF3N3O3/c1-19-15-35(17-22-23(28(30,31)32)8-5-9-24(22)29)18-27(19,14-25(36)37)26(38)33-21-10-12-34(13-11-21)16-20-6-3-2-4-7-20/h5-6,8-9,19,21H,2-4,7,10-18H2,1H3,(H,33,38)(H,36,37)/t19-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJKDYLEMNXXER-UZTOHYMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(CC(=O)O)C(=O)NC2CCN(CC2)CC3=CCCCC3)CC4=C(C=CC=C4Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C[C@@]1(CC(=O)O)C(=O)NC2CCN(CC2)CC3=CCCCC3)CC4=C(C=CC=C4Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37ClF3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501100199 | |
Record name | (3S,4R)-1-[[2-Chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[[1-(1-cyclohexen-1-ylmethyl)-4-piperidinyl]amino]carbonyl]-4-methyl-3-pyrrolidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501100199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427058-33-0 | |
Record name | (3S,4R)-1-[[2-Chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[[1-(1-cyclohexen-1-ylmethyl)-4-piperidinyl]amino]carbonyl]-4-methyl-3-pyrrolidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427058-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S,4R)-1-[[2-Chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[[1-(1-cyclohexen-1-ylmethyl)-4-piperidinyl]amino]carbonyl]-4-methyl-3-pyrrolidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501100199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.